3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-20-16(22)13-9-6-4-8-11(9)25-18(13)21-17(23)15-14(19)10-5-2-3-7-12(10)24-15/h2-3,5,7H,4,6,8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMPRLMENYCPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane. It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells.
Biological Activity
The compound 3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide is a derivative of benzo[b]thiophene, a structural motif known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 380.92 g/mol
- CAS Number : Not specifically listed in available databases but can be derived from the structural formula.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of the bacteria . While specific data for the compound is limited, its structural similarities suggest potential efficacy in combating tuberculosis.
Anticancer Activity
Benzothiophene derivatives are recognized for their anticancer properties. Recent studies have highlighted their ability to induce apoptosis in various cancer cell lines. For example, compounds with the benzo[b]thiophene scaffold have been identified as effective inhibitors of the STAT3 signaling pathway, which is crucial in many cancers . The specific compound's activity against breast cancer cells has not been explicitly documented, but its structural characteristics align with known anticancer agents.
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory potential of benzothiophene derivatives has been documented extensively. They exhibit activity by modulating inflammatory pathways and reducing oxidative stress markers . The compound under discussion may similarly influence these pathways due to its structural analogies with other bioactive benzothiophenes.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Many benzothiophene derivatives act as inhibitors for various enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with specific receptors, influencing cellular signaling cascades.
- Radical Scavenging : The antioxidant properties suggest a mechanism involving the scavenging of free radicals, thereby reducing oxidative damage.
Case Studies and Experimental Findings
A comparative analysis of similar compounds reveals promising results:
| Compound Name | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| Compound 7b | 2.73 | Antitubercular | |
| Compound 8c | 0.60 | Antitubercular (dormant) | |
| Compound VIII | N/A | STAT3 Inhibitor |
These findings illustrate the potential for this compound to exhibit similar biological activities based on its structural framework.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Thiophene derivatives, including the compound , have been investigated for their anticancer properties. Studies suggest that modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness in inhibiting tumor growth in preclinical models, indicating potential pathways for further development as anticancer agents .
Antimicrobial Properties
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity. The presence of specific functional groups in the structure can enhance their efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives with methylcarbamoyl substitutions have been noted for their improved antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Pharmacological Insights
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through in silico studies. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests that further pharmacological studies could validate its use in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence points towards the neuroprotective capabilities of thiophene derivatives. Compounds similar to 3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for research into neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are commonly employed for preparing derivatives of benzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yields?
Synthesis of structurally similar compounds involves multi-step reactions, often starting with cyclization of thiophene precursors followed by carboxamide coupling. For example:
- Key steps : Ethanol or dichloromethane as solvents, reflux conditions (3–5 h), and catalysts like piperidine or glacial acetic acid .
- Purification : Recrystallization (ethanol) or reverse-phase HPLC (methanol/water gradients) achieves high purity (>95%) .
- Yield optimization : Stoichiometric control (e.g., 1.2 equivalents of anhydrides) and inert atmospheres (N₂) improve yields to ~67% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.60–7.40 ppm) and carbon types (e.g., carbonyl carbons at δ 160–170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH bands at ~3300 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., C₁₇H₂₀N₂OS with <1 ppm error) .
Advanced Research Questions
Q. How can experimental design (DoE) minimize trial-and-error approaches in optimizing reaction parameters?
- Statistical optimization : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance, ethanol/piperidine systems enhance cyclization efficiency .
- Response surface methodology : Models interactions between parameters (e.g., reflux time vs. yield) to identify optimal conditions .
- Case study : A 27% yield improvement was achieved by adjusting dichloromethane/ethyl acetate ratios in chromatography .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Metabolic stability assays : Assess aldehyde oxidase (AO) susceptibility using human liver microsomes. Compounds with electron-deficient thiophene rings often show higher AO-mediated degradation .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methylcarbamoyl groups) to balance lipophilicity and metabolic stability .
- In silico predictions : Combine molecular docking (e.g., target binding affinity) and ADMET profiling to prioritize analogs .
Q. How can computational methods accelerate reaction design for novel analogs?
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states in cyclization) to predict feasible routes .
- Machine learning : Train models on PubChem datasets to predict solubility, reactivity, and toxicity .
- Case study : ICReDD’s workflow reduced reaction development time by 40% via feedback loops between computation and experiment .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases in HPLC or enzymatic catalysis (e.g., lipases) to separate enantiomers .
- Process intensification : Optimize batch vs. flow chemistry (e.g., continuous stirred-tank reactors) to minimize racemization .
- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
